Clinical Efficacy in PNPO Deficiency: PLP vs. Pyridoxine Response Rate
In patients with genetically confirmed pyridox(am)ine 5'-phosphate oxidase (PNPO) deficiency, a rare but severe neurometabolic disorder, PLP demonstrates a clear therapeutic advantage over pyridoxine (PN). A 2025 systematic review of 49 patients found that 77.6% (38/49) exhibited clinical seizure responsiveness to PLP therapy. Crucially, among the PLP-responsive patients where PN was also attempted, PN was ineffective in 90.9% (30/33) of cases [1]. This demonstrates that PN cannot serve as a therapeutic substitute for the vast majority of PNPO-deficient patients.
| Evidence Dimension | Clinical Seizure Responsiveness |
|---|---|
| Target Compound Data | 77.6% (38 of 49 patients) responsive to PLP |
| Comparator Or Baseline | 90.9% (30 of 33 patients) non-responsive to pyridoxine (PN) among the PLP-responsive cohort |
| Quantified Difference | PLP is effective in 77.6% of all patients; among PLP-responders, PN fails in 90.9% of cases. |
| Conditions | Human patients with PNPO deficiency; systematic review of 30 studies reporting on 49 patients [1]. |
Why This Matters
For procurement related to clinical research or therapeutic compounding for PNPO deficiency, PLP is the only effective option for most patients, making PN a non-viable alternative.
- [1] Stolwijk, N. N., van Dussen, L., Reijnhout, N. D., Brands, M. M. M. G., Jaeger, B., Clayton, P. T., Hollak, C. E. M., & Bosch, A. M. (2025). Effectiveness of Pyridoxal-5'-Phosphate in PNPO Deficiency: A Systematic Review. Journal of Inherited Metabolic Disease, 48(5), e70074. View Source
